molecular formula C7H5BrClFO2S B1388197 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride CAS No. 874801-51-1

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride

Cat. No.: B1388197
CAS No.: 874801-51-1
M. Wt: 287.53 g/mol
InChI Key: CWCXUKIDOCEUJH-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol. This compound is commonly used in various fields of research and industry due to its unique properties.

Preparation Methods

The preparation of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-5-fluoro-4-methylbenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It can be used in the development of biologically active molecules and as a reagent in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-fluoro-4-methylbenzenesulfonyl chloride include other sulfonyl chlorides such as:

  • 2-Bromo-4-methylbenzenesulfonyl chloride
  • 2-Fluoro-4-methylbenzenesulfonyl chloride
  • 5-Fluoro-2-methylbenzenesulfonyl chloride

These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of bromine, fluorine, and sulfonyl chloride groups, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-5-fluoro-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)7(3-6(4)10)13(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCXUKIDOCEUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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